1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDTFQBAVLUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and applications:
Key Observations:
Substituent Effects on Polarity :
- The 4-hydroxypiperidine group enhances water solubility compared to lipophilic analogs like the 4-methoxyphenyl derivative .
- Pyridyl derivatives (e.g., pyridin-2-yl) exhibit moderate polarity and are widely used in coordination chemistry .
Thermal Stability :
- Pyridin-2-yl and pyrazol-4-yl analogs lack reported melting points, suggesting challenges in crystallization or hygroscopicity .
- Methoxyphenyl derivatives may exhibit higher thermal stability due to aromatic stabilization .
Synthetic Accessibility :
Preparation Methods
Synthesis of the Key Intermediate: 1,1,1-Trifluoro-2-propanone (Trifluoroacetone)
Industrial Biocatalytic Reduction : A well-documented method involves the biocatalytic reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol using specific microorganisms or enzymes such as alcohol dehydrogenases. This biotransformation is carried out under controlled pH (6.0–9.0) and temperature (5–40 °C) conditions, yielding high optical purity and high yield products suitable for further chemical transformations.
Chemical Catalysis : Chemical reduction methods using metal catalysts or hydride donors can also be used to prepare trifluoro-substituted alcohols or ketones, but these often require strict conditions and may lack stereoselectivity.
Formation of the Piperidinyl Substituent
- The 4-hydroxypiperidine moiety is typically introduced via nucleophilic substitution or ring-opening reactions involving piperidine derivatives. The hydroxyl group at the 4-position suggests either direct functionalization of piperidine or use of a pre-functionalized 4-hydroxypiperidine building block.
Coupling of the Piperidinyl Group to the Trifluoropropanone Backbone
The key step is the attachment of the 4-hydroxypiperidin-1-yl group to the trifluoropropan-2-one scaffold at the 3-position. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile attacking an electrophilic site on a trifluoropropanone derivative.
Palladium-catalyzed cross-coupling reactions, such as aminopalladation or reductive elimination protocols, have been reported for related nitrogen-containing heterocycles and may be adapted for this synthesis. These methods often use Pd2(dba)3 as a catalyst and appropriate ligands to achieve high yields and selectivity.
Representative Synthetic Route (Inferred)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Biocatalytic reduction | Microorganism or alcohol dehydrogenase; pH 6–9; 5–40 °C | (S)-1,1,1-trifluoro-2-propanol |
| 2 | Functionalization of piperidine | Use of 4-hydroxypiperidine or hydroxylation of piperidine | 4-hydroxypiperidin-1-yl intermediate |
| 3 | Nucleophilic substitution | Reaction of trifluoropropan-2-one derivative with piperidine N | Formation of this compound |
Detailed Research Findings
Biocatalytic Reduction of 1,1,1-Trifluoroacetone
The enzymatic reduction method employs specific microorganisms capable of stereoselectively reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol with optical purity up to 100% ee.
The process is conducted with a substrate concentration of 0.05–3% (w/v) and microbial cell density of 10^7 to 10^11 cfu/mL.
The reaction proceeds efficiently without the need for external coenzyme NAD(P)H addition, as the microorganism regenerates it internally, making the process economically viable for industrial scale.
Palladium-Catalyzed Amination and Cyclization
Palladium catalysts such as Pd2(dba)3, combined with sterically hindered ligands, have been successfully used in the synthesis of nitrogen-containing heterocycles through intramolecular hydroamination and aminopalladation-reductive elimination mechanisms.
These methods allow the construction of piperidine and related nitrogen heterocycles with functional groups, including hydroxyl substituents, under relatively mild conditions.
The choice of solvent (e.g., THF) and base (e.g., K2CO3) significantly affects yield and selectivity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Substrate concentration | 0.05–3% (w/v) | For biocatalytic reduction of trifluoroacetone |
| Microbial cell density | 10^7 – 10^11 cfu/mL | Suspension for biocatalytic reaction |
| Reaction temperature | 5–40 °C | Biocatalytic step |
| pH range | 4.0–10.0 (optimal 6.0–9.0) | Biocatalytic reduction |
| Catalysts | Pd2(dba)3 with ttmpp ligand | For palladium-catalyzed coupling |
| Solvents | THF, DMSO (variable yields) | THF preferred for higher yields |
| Yield of coupling reactions | Up to 92% | Depends on ligand and conditions |
| Optical purity (ee) | Up to 100% | For biocatalytic reduction |
Q & A
Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a 4-hydroxypiperidine derivative with a trifluoromethyl ketone precursor. A common approach is reacting 4-hydroxypiperidine with trifluoroacetic anhydride (TFAA) or a trifluoroacetyl chloride derivative in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic acyl substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature : Controlled heating (50–80°C) improves yield while avoiding decomposition.
- Purification : Column chromatography or recrystallization is used to isolate the product.
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | TFAA, DMF, 60°C, 12h | 65 | 92% |
| 2 | K₂CO₃, THF, reflux | 78 | 95% |
Characterization via / NMR and FT-IR confirms the trifluoromethyl and piperidine moieties .
Q. How can the structural and stereochemical properties of this compound be rigorously characterized?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). The hydroxyl and trifluoromethyl groups often form hydrogen bonds, influencing crystal packing .
- NMR spectroscopy : , , and NMR assess regiochemistry and purity. NOESY experiments detect intramolecular interactions between the hydroxyl and ketone groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~252.1 g/mol) .
Q. What are the key stability and reactivity considerations for handling this compound?
Methodological Answer:
- Stability : The compound is hygroscopic due to the hydroxyl group. Store under inert gas (Ar/N₂) at –20°C.
- Reactivity :
- The trifluoromethyl ketone is electrophilic, prone to nucleophilic attack (e.g., by amines or Grignard reagents).
- The hydroxyl group participates in hydrogen bonding, affecting solubility in nonpolar solvents.
- Avoid strong acids/bases to prevent decomposition of the piperidine ring .
Advanced Research Questions
Q. How does the 4-hydroxypiperidine moiety influence the compound’s electronic properties and biological interactions?
Methodological Answer:
- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- The hydroxyl group donates electron density to the piperidine ring, increasing basicity (pKa ~8.5).
- Intramolecular hydrogen bonding between the hydroxyl and ketone stabilizes the molecule, reducing rotational freedom.
- Biological assays : Screen against serine hydrolases (e.g., acetylcholinesterase) to evaluate inhibitory activity. Compare with non-hydroxylated analogs to isolate the hydroxyl group’s role .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response studies : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to confirm reproducibility.
- Structural analogs : Synthesize derivatives (e.g., 4-methoxy-piperidine or non-fluorinated ketones) to identify pharmacophores.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to validate binding modes. SHELX-based refinement is critical for resolving active-site interactions .
Q. What advanced strategies are recommended for studying its metabolic stability and degradation pathways?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor via LC-MS for hydroxylated or defluorinated metabolites.
- Degradation studies : Expose to simulated gastric fluid (pH 2) or UV light to identify hydrolytic/photo-degradation products.
- Isotopic labeling : Synthesize - or -labeled analogs for tracking metabolic fate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
